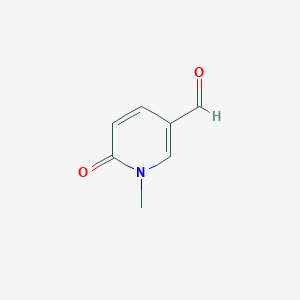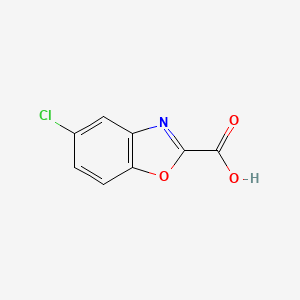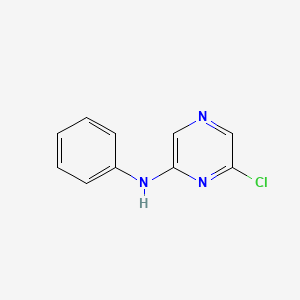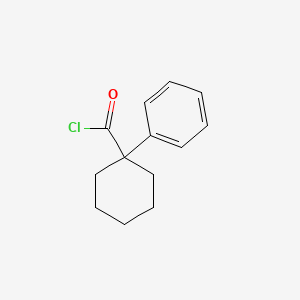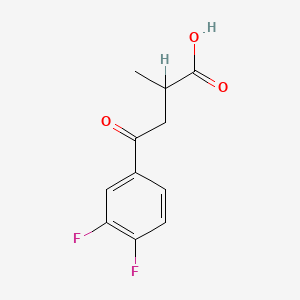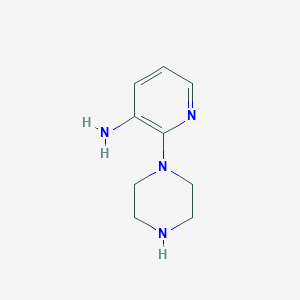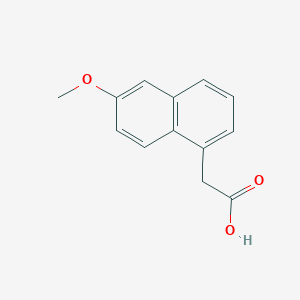
1-Methyl-3-(4-nitrophenyl)benzene
概要
説明
“1-Methyl-3-(4-nitrophenyl)benzene” is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles . It’s an aromatic compound that contains a benzene ring, which is a six-membered ring with alternating single and double bonds .
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions . For instance, the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with excess hydroxylamine hydrochloride in dry ethanol can yield a related compound in 86% yield .Molecular Structure Analysis
The molecular structure of “1-Methyl-3-(4-nitrophenyl)benzene” can be inferred from similar compounds. For instance, “Benzene, 1-methyl-3-[(4-methylphenyl)methyl]-” has a molecular weight of 196.2875 .Chemical Reactions Analysis
The chemical reactions of “1-Methyl-3-(4-nitrophenyl)benzene” can be inferred from similar compounds. For example, benzene undergoes electrophilic substitution reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Methyl-3-(4-nitrophenyl)benzene” can be inferred from similar compounds. For instance, benzene belongs to the family of aromatic hydrocarbons which are nonpolar molecules and are usually colorless liquids or solids with a characteristic aroma .科学的研究の応用
Chemical Research
“1-Methyl-3-(4-nitrophenyl)benzene” is a chemical compound with the linear formula C13H11NO2 . It’s used in chemical research as a building block for the synthesis of various complex molecules .
Environmental Research
Toxicology Studies
This compound has been shown to have toxic effects on aquatic organisms. Therefore, it can be used in toxicology studies to understand the impact of such compounds on the environment and to develop strategies for mitigating these effects.
Accumulation Studies
“1-Methyl-3-(4-nitrophenyl)benzene” has been found to accumulate in sediments and soils. This makes it a useful compound for studying the accumulation and persistence of pollutants in the environment.
Derivative Synthesis
“1-Methyl-3-(4-nitrophenyl)benzene” can be used as a precursor for the synthesis of various derivatives, each with its own potential applications . For example, it can be used to synthesize “1-NITRO-4- [ (PHENYLSULFANYL)METHYL]BENZENE” and “1-NITRO-4- [ (PHENYLSULFONYL)METHYL]BENZENE” among others .
Pharmaceutical Research
While there is no direct evidence of “1-Methyl-3-(4-nitrophenyl)benzene” being used in pharmaceutical research, it’s worth noting that indole derivatives, which are structurally similar to this compound, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it’s possible that “1-Methyl-3-(4-nitrophenyl)benzene” could have similar potential in pharmaceutical research.
作用機序
The mechanism of action of “1-Methyl-3-(4-nitrophenyl)benzene” can be inferred from similar compounds. For instance, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-methyl-3-(4-nitrophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-3-2-4-12(9-10)11-5-7-13(8-6-11)14(15)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXLIELPNYJMJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441745 | |
| Record name | 1-Methyl-3-(4-nitrophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(4-nitrophenyl)benzene | |
CAS RN |
952-21-6 | |
| Record name | 1-Methyl-3-(4-nitrophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

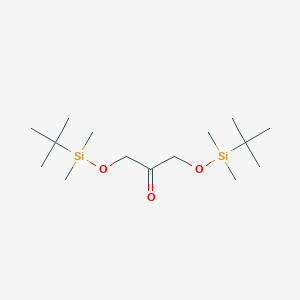
![Spiro[indene-1,4'-piperidine]](/img/structure/B1354460.png)
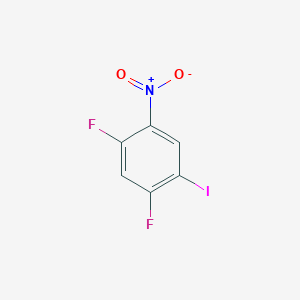
![Bicyclo[1.1.1]pentan-2-amine](/img/structure/B1354465.png)
